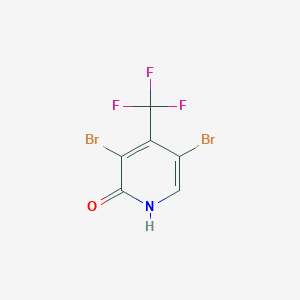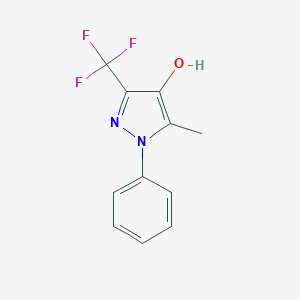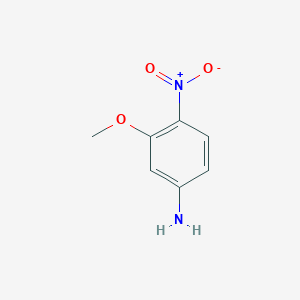
Methane, fluorodiiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroiodomethane is a halomethane with the formula FCH2I . It is classified as a fluoroiodocarbon (FIC) and is a colorless liquid . It is used as a reagent for the introduction of the fluoromethyl (FCH2) group .
Synthesis Analysis
Fluoroiodomethane is prepared by the fluorination of methylene iodide . Its isotopomer [18F]fluoroiodomethane is used for fluoromethylation of radiopharmaceuticals .
Molecular Structure Analysis
The molecular structure of Fluoroiodomethane consists of one carbon atom bonded to two hydrogen atoms, one fluorine atom, and one iodine atom . The molecular formula is CH2FI .
Chemical Reactions Analysis
While specific chemical reactions involving Fluoroiodomethane are not detailed in the search results, it’s worth noting that methane, a related compound, undergoes various reactions. For instance, methane can be converted to liquid fuels via Power-to-Liquid (PtL) processes .
Physical And Chemical Properties Analysis
Fluoroiodomethane is a colorless liquid with a boiling point of 53.4 °C (128.1 °F; 326.5 K) . The chemical formula is CH2FI and the molar mass is 159.93 g/mol .
Applications De Recherche Scientifique
Cardiac Sensitization Studies : Methane and its trihalogenated derivatives have been studied for their myocardial sensitizing capacities, focusing on cardiac sensitization to epinephrine and their physicochemical properties (Hopkins & Krantz, 1968).
Catalytic Conversion to Chemicals and Fuels : Large reserves of methane can serve as a feedstock for producing chemicals and energy, with research exploring strategies for converting methane into ethylene, liquid hydrocarbon fuels, and other products (Lunsford, 2000).
Biotechnological Applications with Methanotrophs : Methanotrophs, bacteria that use methane as a carbon source, have potential applications in producing single-cell protein, biopolymers, nanotechnology components, and biofuels (Strong, Xie, & Clarke, 2015).
Friedel–Crafts-Type Alkylation : Bromodifluoro(phenylsulfanyl)methane is used in Friedel–Crafts-type alkylation for synthesizing thioesters, benzophenones, and xanthones (Kuhakarn et al., 2011).
Electromethanogenesis Research : The conversion of electrical current into methane by microbes in bioelectrochemical systems represents a promising area for waste treatment, carbon dioxide fixation, and renewable energy storage (Blasco-Gómez et al., 2017).
Oxidative Methane Upgrading : Research in the oxidative upgrading of methane aims to revolutionize the chemical value chain, focusing on the challenges and scientific aspects within catalysis research (Hammond, Conrad, & Hermans, 2012).
Real-time Control of Anaerobic Digestion : Methane yield is used for on-line measurement and feedback control in the optimization of anaerobic digesters for waste management and energy production (Chynoweth et al., 1994).
Methane Activation Research : The conversion of methane to more valuable chemicals through C–H bond activation is a highly studied topic in catalysis (Tang, Zhu, Wu, & Ma, 2014).
Infrared Absorption Intensities Studies : Research on methane and its fluoro-derivatives' infrared absorption intensities contributes to the understanding of molecular structures and interactions (Saëki, Mizuno, & Kondo, 1976).
Methane Conversion via Photocatalytic Reactions : Studies on converting methane to methanol under mild conditions using light, water, and a semiconductor photocatalyst for creating fuels and chemical intermediates (Taylor, 2003).
Safety And Hazards
Methane, a related compound, is hazardous in high concentrations . Exposure to high concentrations of methane can displace oxygen in the air, leading to symptoms such as rapid breathing, rapid heart rate, clumsiness, emotional upsets, and fatigue . In severe cases, lack of oxygen can cause permanent damage to organs including the brain and heart .
Propriétés
IUPAC Name |
fluoro(diiodo)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHFI2/c2-1(3)4/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHYOLCRHKZJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHFI2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473843 |
Source


|
| Record name | Methane, fluorodiiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.826 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methane, fluorodiiodo- | |
CAS RN |
1493-01-2 |
Source


|
| Record name | Methane, fluorodiiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

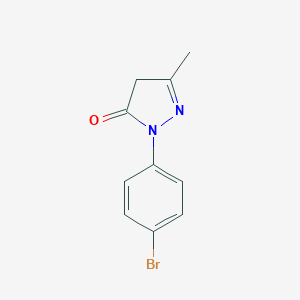
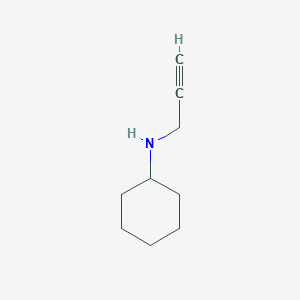
![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)
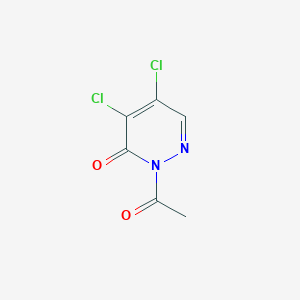
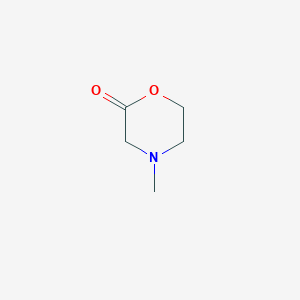
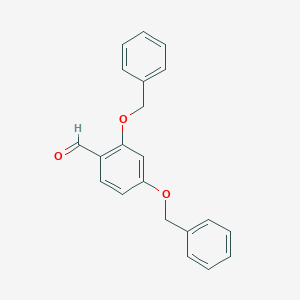
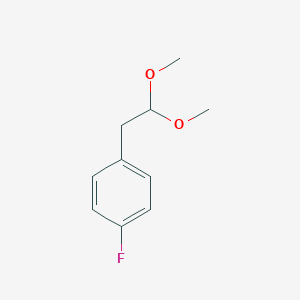
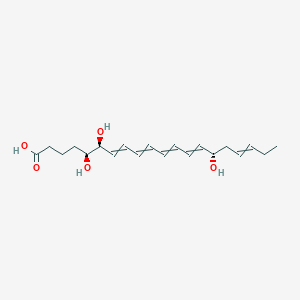
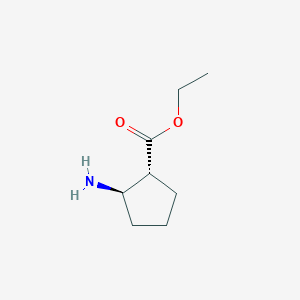
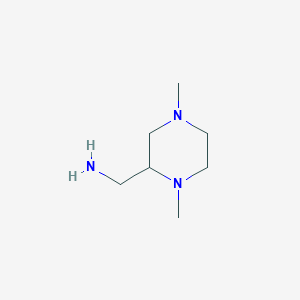
![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)
